molecular formula C12H11N3O6S B12039739 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid

5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid

Cat. No.: B12039739
M. Wt: 325.30 g/mol
InChI Key: IWGLAXGTDPOLJU-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid is a complex organic compound with the molecular formula C12H11N3O6S . This compound is characterized by the presence of hydrazinyl, nitro, phenoxy, and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydrazination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Properties

Molecular Formula

C12H11N3O6S

Molecular Weight

325.30 g/mol

IUPAC Name

5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H11N3O6S/c13-14-8-6-10(15(16)17)12(11(7-8)22(18,19)20)21-9-4-2-1-3-5-9/h1-7,14H,13H2,(H,18,19,20)

InChI Key

IWGLAXGTDPOLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)O)NN)[N+](=O)[O-]

Origin of Product

United States

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